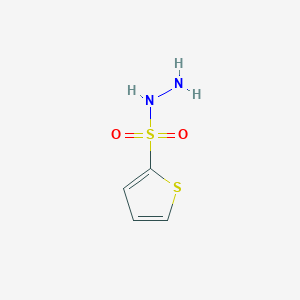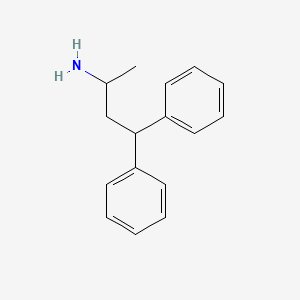
4,4-Diphenylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenylbutan-2-amine is an organic compound with the molecular formula C16H19N. It is a derivative of diphenylpropylamine and is known for its complex structure and diverse applications in scientific research and industry.
Preparation Methods
The preparation of 4,4-Diphenylbutan-2-amine involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield this compound.
Chemical Reactions Analysis
4,4-Diphenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Methylation: As mentioned in the preparation methods, methylation is a key reaction in its synthesis.
Scientific Research Applications
4,4-Diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diphenylbutan-2-amine involves its interaction with molecular targets and pathways. It is known to act as a ligand for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on its specific application .
Comparison with Similar Compounds
4,4-Diphenylbutan-2-amine can be compared with other similar compounds such as:
3-Phenylpropylamine: Another phenylpropylamine derivative with similar structural features.
1-Methyl-3-phenylpropylamine: A related compound with a slightly different structure.
Diphenylpropylamine: The parent compound from which this compound is derived.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |
InChI Key |
DJMZXBCLPVSJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


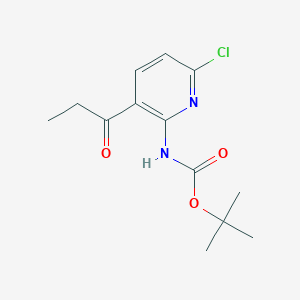
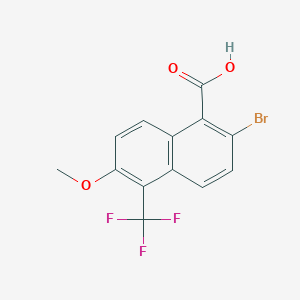
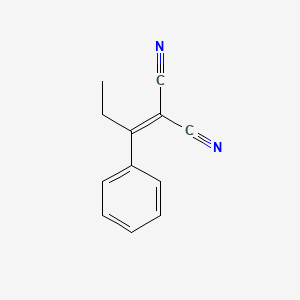
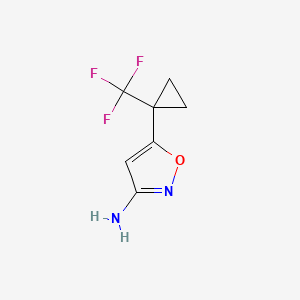
![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)
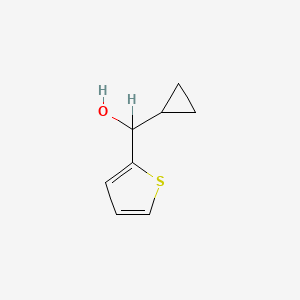
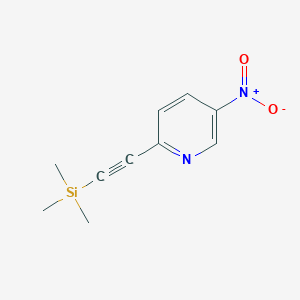
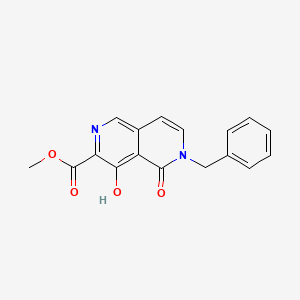
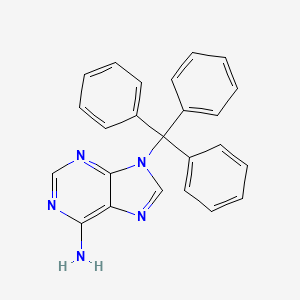
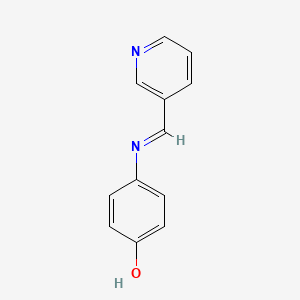
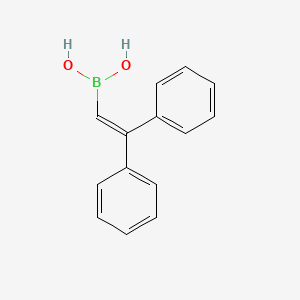
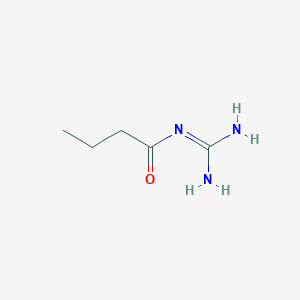
![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
